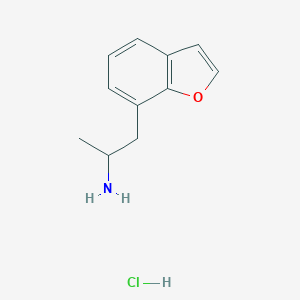
7-APB-Hydrochlorid
Übersicht
Beschreibung
7-APB (Hydrochlorid), auch bekannt als 7-(2-Aminopropyl)benzofuranhydrochlorid, ist eine chemische Verbindung, die als Benzofuran eingestuft wird. Es ist ein Derivat des Designer-Drogen 6-APB und gehört zu den Klassen der Amphetamine und Phenethylamine. Diese Verbindung wird hauptsächlich als analytischer Referenzstandard in forensischen und Forschungsanwendungen verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-APB (Hydrochlorid) beinhaltet typischerweise die Reaktion von 2,3-Dihydrobenzofuran mit einem geeigneten Amin, wie z. B. 2-Aminopropan, unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter einer Inertatmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern. Das Produkt wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt .
Industrielle Produktionsmethoden
Die industrielle Produktion von 7-APB (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in spezialisierten Anlagen hergestellt, die für die Handhabung von kontrollierten Substanzen ausgestattet sind .
Wissenschaftliche Forschungsanwendungen
7-APB (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard in mass spectrometry and chromatography.
Biology: Studied for its effects on monoamine transporters and receptors.
Medicine: Investigated for potential therapeutic uses and its interaction with neurotransmitter systems.
Industry: Utilized in the development of new psychoactive substances and forensic analysis .
Wirkmechanismus
Target of Action
The primary target of 7-APB hydrochloride is the monoamine transporters , specifically the dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentrations of their respective neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
7-APB hydrochloride acts as a substrate-type releaser at DAT, NET, and SERT . This means that it enters the presynaptic neuron via these transporters and triggers the release of the neurotransmitters dopamine, norepinephrine, and serotonin into the synaptic cleft . This action is similar to the mechanism of action of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) . 7-apb hydrochloride is more potent than mda and mdma at evoking transporter-mediated release .
Biochemical Pathways
The release of dopamine, norepinephrine, and serotonin into the synaptic cleft by 7-APB hydrochloride affects multiple biochemical pathways. These neurotransmitters bind to their respective receptors on the postsynaptic neuron, triggering a cascade of intracellular events that can alter neuronal excitability, gene expression, and other cellular processes
Pharmacokinetics
Its potency at the monoamine transporters suggests that it is likely to be readily absorbed and distributed in the body
Result of Action
The release of dopamine, norepinephrine, and serotonin by 7-APB hydrochloride can have various molecular and cellular effects. For example, increased dopamine levels can enhance reward-related behaviors and motor activity, while increased serotonin levels can modulate mood, appetite, and other functions . The specific effects would depend on the dose of 7-APB hydrochloride and the individual’s physiological state .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-APB (hydrochloride) typically involves the reaction of 2,3-dihydrobenzofuran with a suitable amine, such as 2-aminopropane, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of 7-APB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle controlled substances .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-APB (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in ihre reduzierten Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu Oxiden führen, während Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
7-APB (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als analytischer Referenzstandard in der Massenspektrometrie und Chromatographie verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Monoamintransporter und -rezeptoren.
Medizin: Untersucht auf potenzielle therapeutische Anwendungen und seine Wechselwirkung mit Neurotransmittersystemen.
Industrie: Wird bei der Entwicklung neuer psychoaktiver Substanzen und der forensischen Analyse eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von 7-APB (Hydrochlorid) beinhaltet seine Wechselwirkung mit Monoamintransportern, einschließlich Dopamin-, Noradrenalin- und Serotonintransportern. Es wirkt als Substrat-Typ-Freisetzer und fördert die Freisetzung dieser Neurotransmitter in den synaptischen Spalt. Dies führt zu erhöhten extrazellulären Spiegeln von Dopamin und Serotonin, was zu seinen stimulierenden und entaktogenen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
7-APB (Hydrochlorid) wird oft mit anderen Benzofuranderivaten wie 5-APB und 6-APB verglichen. Diese Verbindungen haben ähnliche chemische Strukturen und pharmakologische Profile, unterscheiden sich aber in ihrer Potenz und ihren spezifischen Wirkungen auf Monoamintransporter. Zum Beispiel:
5-APB: Bekannt für seine starken Wirkungen auf Serotonintransporter.
6-APB: Zeigt im Vergleich zu 7-APB stärkere Wirkungen auf Dopamintransporter
Schlussfolgerung
7-APB (Hydrochlorid) ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Seine einzigartigen chemischen Eigenschaften und Wechselwirkungen mit Monoamintransportern machen es zu einem wertvollen Werkzeug bei der Untersuchung von Neurotransmittersystemen und der Entwicklung neuer psychoaktiver Substanzen.
Eigenschaften
IUPAC Name |
1-(1-benzofuran-7-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDNRHBWDLDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=C1OC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347748 | |
| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286834-86-4 | |
| Record name | 7-Apb hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-APB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5YA5L987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


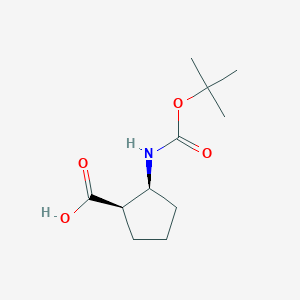

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
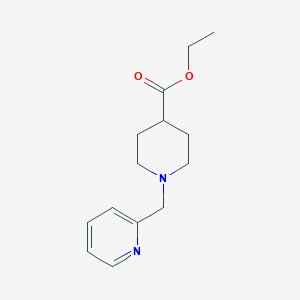

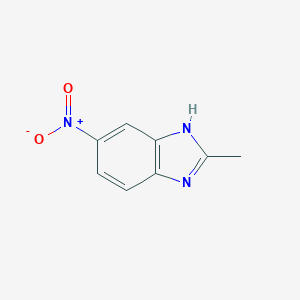
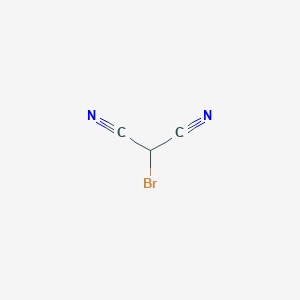

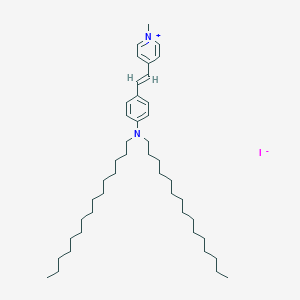
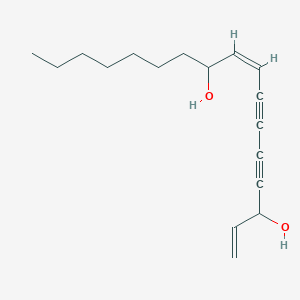
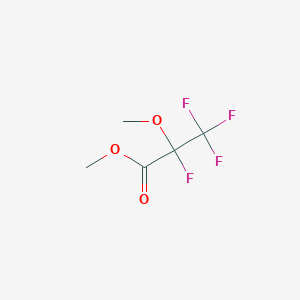
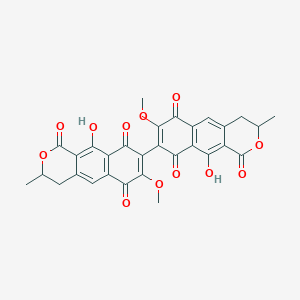
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
![[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate](/img/structure/B158395.png)
